N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-4-23-14-7-8-15-17(10-14)25-19(21-15)24-11-18(22)20-16-9-12(2)5-6-13(16)3/h5-10H,4,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVSITAFOJOECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362133 | |
| Record name | N-(2,5-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5791-03-7 | |
| Record name | N-(2,5-Dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Ethoxy-1,3-Benzothiazole-2-thiol
The benzothiazole core is synthesized by cyclizing 4-ethoxy-2-aminothiophenol with carbon disulfide in ethanol under reflux. This method, adapted from greener benzothiazole syntheses, yields the thiol intermediate with 75–80% efficiency. Key parameters include:
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Reagents : Carbon disulfide, ethanol, and catalytic iodine.
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Conditions : Reflux at 80°C for 6–8 hours.
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Workup : Precipitation in ice-water followed by filtration.
Thioether Formation with Chloroacetamide
The thiol intermediate reacts with 2-chloro-N-(2,5-dimethylphenyl)acetamide in acetone using potassium carbonate as a base. This nucleophilic substitution proceeds under reflux for 12–15 hours, achieving 65–70% yield.
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Mechanism : Deprotonation of the thiol group by K₂CO₃ facilitates attack on the chloroacetamide’s α-carbon.
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Purification : Recrystallization from ethanol yields pure product (m.p. 145–147°C).
Table 1: Conventional Synthesis Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Time | 14 hours | Max 70% |
| Solvent | Anhydrous Acetone | Prevents hydrolysis |
| Base | K₂CO₃ (1.2 eq) | Complete deprotonation |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the thioether coupling step, reducing reaction times from hours to minutes.
Protocol Adaptation
A mixture of 6-ethoxy-1,3-benzothiazole-2-thiol (1.0 eq), 2-chloro-N-(2,5-dimethylphenyl)acetamide (1.1 eq), and K₂CO₃ (1.5 eq) is irradiated at 120°C for 8–10 minutes in a sealed vessel.
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Yield Enhancement : 85–90% purity after recrystallization.
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Advantages : Reduced side reactions (e.g., oxidation to disulfides).
Table 2: Microwave vs. Conventional Performance
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 14 hr | 70 | 95 |
| Microwave | 10 min | 88 | 98 |
Ultrasound-Assisted Synthesis
Ultrasound promotes efficient mixing and energy transfer, enabling room-temperature reactions.
Procedure
The reactants are suspended in acetone and subjected to ultrasound irradiation (40 kHz) for 45–60 minutes. The reaction completes with 80–85% yield, avoiding thermal degradation.
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Key Factor : Ultrasonic cavitation enhances mass transfer.
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Limitation : Requires precise control of sonication power to prevent thiol oxidation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity for microwave-synthesized batches, compared to 95% for conventional.
Industrial Scalability Considerations
Cost-Efficiency Analysis
Regulatory Compliance
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Green Chemistry Metrics :
Comparative Evaluation of Methods
Table 3: Synthesis Method Trade-offs
| Method | Advantages | Limitations |
|---|---|---|
| Conventional | Low equipment cost | Long reaction time, moderate yield |
| Microwave | Rapid, high yield | Specialized equipment required |
| Ultrasound | Mild conditions, energy-efficient | Scalability challenges |
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO-) using agents like HO or meta-chloroperbenzoic acid (mCPBA) .
Table 2: Oxidation Reactions of Sulfanyl Derivatives
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HO | Acetic acid, 60°C, 6 h | Sulfoxide (-SO-) | 85 |
| mCPBA | CHCl, RT, 3 h | Sulfone (-SO-) | 92 |
Example: Treatment with mCPBA in dichloromethane yields N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfonyl]acetamide , confirmed by H NMR (δ 3.45 ppm for SO) and mass spectrometry .
Hydrolysis of the Acetamide Group
The acetamide moiety hydrolyzes in acidic or basic media to form 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetic acid and 2,5-dimethylaniline .
Table 3: Hydrolysis Conditions and Outcomes
| Medium | Conditions | Products | Yield (%) |
|---|---|---|---|
| 6 M HCl | Reflux, 8 h | Acetic acid + 2,5-dimethylaniline | 88 |
| 2 M NaOH | 80°C, 4 h | Sodium acetate + 2,5-dimethylaniline | 95 |
Mechanistic Insight: Base-mediated hydrolysis proceeds via nucleophilic attack by OH at the carbonyl carbon, cleaving the C–N bond .
Electrophilic Substitution on the Benzothiazole Core
The electron-deficient benzothiazole ring undergoes nitration or halogenation at the 4-position (para to the ethoxy grou
Scientific Research Applications
Biological Activities
Research indicates that compounds containing benzothiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have been shown to possess antibacterial and antifungal properties. Studies suggest that N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide may inhibit the growth of various pathogens due to its structural characteristics that allow interaction with microbial enzymes.
- Anticancer Properties : There is growing interest in the anticancer potential of benzothiazole compounds. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.
- Anti-inflammatory Effects : Some benzothiazole derivatives have demonstrated anti-inflammatory effects in vitro and in vivo. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.
Medicinal Chemistry
This compound serves as a lead compound for the development of new pharmaceuticals targeting infectious diseases and cancer. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
Agricultural Chemistry
The antimicrobial properties of this compound make it a candidate for agricultural applications, particularly as a pesticide or fungicide. Its ability to target specific pathogens without harming beneficial organisms could lead to safer agricultural practices.
Material Science
Research into the use of benzothiazole derivatives in polymer science has shown promise. This compound could be incorporated into materials to impart antibacterial properties or improve thermal stability.
Case Study 1: Anticancer Activity
A study investigated the effects of various benzothiazole derivatives on human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels for inducing cell death.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, confirming its potential as a novel antibacterial agent.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares core structural motifs with several acetamide derivatives:
- Backbone : The acetamide (-NH-CO-CH2-) backbone is conserved across analogs, enabling hydrogen bonding and coordination with biological targets .
- Aromatic Substitutions :
- The 2,5-dimethylphenyl group distinguishes it from compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), which has electron-withdrawing nitro and sulfonyl groups. Methyl substituents may reduce reactivity but enhance metabolic stability compared to halogens .
- The 6-ethoxy-benzothiazole group contrasts with N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide (), where a thiazole ring and dichlorophenyl group dominate. Ethoxy groups improve solubility relative to chloro or nitro substituents .
Physicochemical Properties
- Solubility : The ethoxy group in the target compound likely increases hydrophilicity compared to chlorinated analogs (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide in ), which are more lipophilic and persistent in environmental matrices .
- Stability : Sulfanyl groups (as in the target compound) are susceptible to oxidation, whereas sulfonamide analogs () exhibit higher chemical stability .
Crystallographic Data
- Molecular Conformation: In analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), the nitro group is twisted out of the benzene ring plane (torsion angles: -16.7° to 160.9°). The target compound’s benzothiazole ring may adopt similar non-planar conformations, affecting packing efficiency .
- Intermolecular Interactions : Hydrogen bonding (e.g., N–H⋯O in ) stabilizes crystal lattices. The target compound’s sulfanyl group could participate in weaker S⋯H interactions compared to stronger N–H⋯O bonds .
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Table 2: Crystallographic Parameters of Selected Acetamides
Biological Activity
N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H22N2O2S2
- Molecular Weight : 386.5 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O2S2 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H22N2O2S2/c1-5... |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Study Findings
A study conducted by demonstrated the compound's effectiveness against E. coli, with an IC50 value of 25 µg/mL. The mechanism of action appears to involve disruption of the bacterial cell wall synthesis.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Anti-inflammatory Activity
| Treatment Concentration (µg/mL) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 25 | 50 | 45 |
| 50 | 70 | 65 |
Anticancer Activity
In addition to its antimicrobial and anti-inflammatory properties, the compound has shown promise in anticancer research. A recent study evaluated its effects on human cancer cell lines, including breast and lung cancer cells.
Case Study: Anticancer Efficacy
In a study published in MDPI , this compound demonstrated a dose-dependent inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 of 15 µg/mL against MCF7 cells and 20 µg/mL against A549 cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It may inhibit key enzymes involved in cell wall synthesis in bacteria or disrupt signaling pathways in cancer cells.
Q & A
Basic: How can synthesis of this compound be optimized for higher yields and purity?
Methodological Answer:
The synthesis can be optimized by employing a one-pot reaction in aqueous media to reduce toxic solvent use and simplify purification. Evidence from analogous benzothiazole-acetamide derivatives suggests that substituting polar aprotic solvents (e.g., DMF) with water, coupled with catalytic agents like triethylamine, improves reaction efficiency . Additionally, slow crystallization from ethanol or methanol enhances purity, as demonstrated in similar acetamide derivatives . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of the benzothiazole precursor (6-ethoxy-1,3-benzothiazol-2-thiol) and N-(2,5-dimethylphenyl)chloroacetamide are critical steps .
Advanced: What reaction mechanisms govern the formation of the sulfanyl-acetamide bond in this compound?
Methodological Answer:
The sulfanyl-acetamide bond likely forms via nucleophilic aromatic substitution (SNAr) or thiol-ene "click" chemistry. For SNAr, the electron-withdrawing ethoxy group at position 6 of the benzothiazole ring activates the thiol (-SH) group for nucleophilic attack on the α-carbon of chloroacetamide. Computational studies on related compounds suggest that steric hindrance from the 2,5-dimethylphenyl group may influence reaction kinetics, requiring elevated temperatures (80–100°C) to proceed efficiently . Advanced mechanistic analysis could involve isotopic labeling (e.g., deuterated solvents) or DFT calculations to map transition states .
Basic: What analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
Combined spectroscopic and crystallographic methods are recommended:
- NMR : H and C NMR can confirm the acetamide backbone and substituent positions (e.g., methyl groups on the phenyl ring and ethoxy on benzothiazole) .
- IR : Stretching frequencies for C=O (~1680 cm) and C-S (~680 cm) bonds validate functional groups .
- X-ray crystallography : Resolve absolute configuration and confirm bond lengths/angles. SHELXL refinement is standard for small-molecule structures, particularly for analyzing torsional angles in the benzothiazole ring .
Advanced: How might structural modifications (e.g., substituent variations) alter biological activity?
Methodological Answer:
Substituent effects can be systematically studied using structure-activity relationship (SAR) models. For example:
- Ethoxy group (position 6) : Replacing it with bulkier alkoxy groups may enhance lipophilicity and membrane permeability but could reduce binding to hydrophilic targets like enzymes .
- 2,5-Dimethylphenyl group : Introducing electron-withdrawing groups (e.g., -NO) here could modulate electron density in the acetamide moiety, affecting interactions with biological targets such as ABCG2 transporters . Computational docking (e.g., AutoDock Vina) against known protein structures (e.g., elastase or β-catenin) can predict activity changes .
Advanced: How can computational methods resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in bioactivity (e.g., varying IC values) may arise from differences in assay conditions (e.g., pH, solvent). Molecular dynamics (MD) simulations can model compound-protein interactions under varying environments to identify critical binding residues . For instance, if the compound shows inconsistent inhibition of ABCG2, free-energy perturbation (FEP) calculations can quantify how protonation states or solvation effects alter binding affinities . Additionally, meta-analyses of published datasets using tools like KNIME or R can isolate confounding variables .
Basic: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
Common challenges include:
- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .
- Twinning : Implement TWIN laws in SHELXL for data integration .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. For H atoms, use riding models with U = 1.2×U(C) . Validation tools like CheckCIF ensure geometric accuracy post-refinement .
Advanced: How does the compound’s crystal packing influence its physicochemical properties?
Methodological Answer:
Intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) dictate solubility and stability. For example, head-to-tail packing via H9B⋯O3 interactions (observed in related acetamides) may reduce solubility in nonpolar solvents . Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions, while DSC/TGA profiles correlate packing density with thermal stability .
Advanced: What strategies validate the compound’s specificity in enzyme inhibition assays?
Methodological Answer:
- Counter-screening : Test against off-target enzymes (e.g., ABCB1, ABCC1) to confirm selectivity .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish specific vs. nonspecific interactions.
- CRISPR/Cas9 knockouts : Use cell lines lacking the target enzyme (e.g., β-catenin) to verify on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
